Tinlarebant?
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinlarebant is a novel oral therapy developed by Belite Bio, Inc. It is primarily intended to reduce the accumulation of toxins in the eye that cause Stargardt Disease (STGD1) and contribute to Geographic Atrophy (GA) in advanced Dry Age-related Macular Degeneration (Dry AMD) . These toxins are by-products of the visual cycle, which is dependent on the supply of vitamin A (retinol) to the eye .
Preparation Methods
The synthesis of Tinlarebant involves the reduction and control of circulating levels of retinol binding protein 4 (RBP4), a carrier protein that transports vitamin A to the eye . By modulating the amount of retinol entering the visual cycle, Tinlarebant reduces the formation of toxins associated with macular degeneration and maintains the health of retinal tissues . The specific synthetic routes and reaction conditions for Tinlarebant are proprietary and not publicly disclosed.
Chemical Reactions Analysis
The compound works by reducing and maintaining levels of serum retinol binding protein 4 (RBP4), thereby modulating the amount of retinol entering the eye . This reduction in retinol transport helps prevent the formation of harmful bisretinoids, which can lead to retinal cell death and progressive loss of vision .
Scientific Research Applications
Tinlarebant has significant scientific research applications, particularly in the field of ophthalmology. It is being studied as a treatment for Stargardt Disease (STGD1) and Geographic Atrophy (GA) in advanced Dry Age-related Macular Degeneration (Dry AMD) . Clinical trials have shown that Tinlarebant can slow the progression of these diseases by reducing the accumulation of toxic vitamin A by-products in the retina . Additionally, Tinlarebant has been granted Fast Track Designation and Rare Pediatric Disease Designation in the United States, and Orphan Drug Designation in both the United States and Europe for STGD1 .
Mechanism of Action
Tinlarebant works by reducing and maintaining levels of serum retinol binding protein 4 (RBP4), the sole carrier protein for retinol transport from the liver to the eye . By modulating the amount of retinol entering the eye, Tinlarebant reduces the formation of toxic bisretinoids, which are by-products of the visual cycle . This reduction in bisretinoid formation helps preserve the integrity of retinal tissues and slows or prevents the loss of vision associated with STGD1 and GA .
Comparison with Similar Compounds
Tinlarebant is unique in its mechanism of action, specifically targeting the reduction of retinol binding protein 4 (RBP4) to modulate retinol transport to the eye . Similar compounds include other RBP4 inhibitors and therapies targeting the visual cycle, such as fenretinide and emixustat . Tinlarebant’s specificity and potency in reducing bisretinoid formation make it a promising treatment for retinal degenerative diseases .
Properties
CAS No. |
1821327-95-0 |
---|---|
Molecular Formula |
C21H21F5N4O2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
1-[3-[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C21H21F5N4O2/c1-11(31)30-9-6-14-16(10-30)27-28-19(14)20(32)29-7-4-12(5-8-29)13-2-3-15(22)18(23)17(13)21(24,25)26/h2-3,12H,4-10H2,1H3,(H,27,28) |
InChI Key |
HAGSLCBZFRRBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)NN=C2C(=O)N3CCC(CC3)C4=C(C(=C(C=C4)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.